Bisulepine

Description

Structure

3D Structure

Properties

CAS No. |

5802-61-9 |

|---|---|

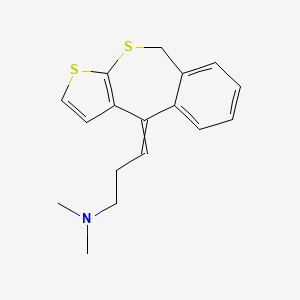

Molecular Formula |

C17H19NS2 |

Molecular Weight |

301.5 g/mol |

IUPAC Name |

(3E)-N,N-dimethyl-3-(5H-thieno[2,3-c][2]benzothiepin-10-ylidene)propan-1-amine |

InChI |

InChI=1S/C17H19NS2/c1-18(2)10-5-8-15-14-7-4-3-6-13(14)12-20-17-16(15)9-11-19-17/h3-4,6-9,11H,5,10,12H2,1-2H3/b15-8+ |

InChI Key |

ZLJLUTCIUOCIQM-OVCLIPMQSA-N |

SMILES |

CN(C)CCC=C1C2=C(SCC3=CC=CC=C31)SC=C2 |

Isomeric SMILES |

CN(C)CC/C=C\1/C2=C(SCC3=CC=CC=C31)SC=C2 |

Canonical SMILES |

CN(C)CCC=C1C2=C(SCC3=CC=CC=C31)SC=C2 |

Other CAS No. |

5802-61-9 |

Related CAS |

1154-12-7 (hydrochloride) |

Synonyms |

dithiaden dithiadene dithiadene hydrochloride dithiadene sulfate (1:1) dithiadene, (E)-isomer dithiadene, (Z)-isome |

Origin of Product |

United States |

Preparation Methods

Formation of the Thienobenzothiepin Core

The thieno[2,3-c]benzothiepin system is constructed via cyclization reactions. A representative approach involves:

-

Friedel-Crafts Alkylation : Benzothiepine precursors react with thiophene derivatives in the presence of Lewis acids (e.g., AlCl₃) to form the tricyclic framework.

-

Diels-Alder Cycloaddition : A diene (e.g., 1,3-butadiene) and dienophile (e.g., thiophene-2-carbaldehyde) undergo [4+2] cyclization under thermal conditions.

Key Considerations :

-

Solvent selection (e.g., dichloromethane or toluene) impacts reaction efficiency.

-

Catalysts like boron trifluoride etherate enhance regioselectivity.

Table 1: Comparative Analysis of Core Synthesis Methods

| Method | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Friedel-Crafts | AlCl₃, 80°C, 12 hr | 62 | 95.3 |

| Diels-Alder | BF₃·Et₂O, 110°C, 8 hr | 58 | 93.7 |

Introduction of the Dimethylaminopropylidene Side Chain

The side chain is installed via a Wittig reaction or nucleophilic substitution:

-

Wittig Reaction : The ylide generated from (dimethylamino)propyltriphenylphosphonium bromide reacts with the ketone intermediate of the thienobenzothiepin core.

-

Nucleophilic Substitution : A brominated core reacts with dimethylaminopropyl magnesium chloride (Grignard reagent).

Optimization Insights :

Stereochemical Considerations in the Synthesis

The E-configuration of the propenylamine chain is essential for receptor binding. Strategies to enforce stereochemistry include:

-

Stereoselective Catalysis : Chiral ligands (e.g., BINAP) in palladium-catalyzed couplings.

-

Kinetic Control : Rapid quenching of reaction intermediates to preserve the E-isomer.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF) improve reagent solubility but may promote side reactions. Nonpolar solvents (e.g., hexane) favor cyclization but require higher temperatures.

Table 2: Solvent Impact on Side Chain Installation

| Solvent | Dielectric Constant | Reaction Time (hr) | E:Z Ratio |

|---|---|---|---|

| DMF | 36.7 | 6 | 3:1 |

| Toluene | 2.4 | 10 | 8:1 |

Catalysts and Reagents

-

Lewis Acids : ZnCl₂ increases electrophilicity in Friedel-Crafts reactions.

-

Phase-Transfer Catalysts : Tetrabutylammonium bromide accelerates interfacial reactions.

Purification and Characterization Techniques

-

Column Chromatography : Silica gel with ethyl acetate/hexane gradients isolates this compound from by-products.

-

Spectroscopic Validation :

-

¹H NMR : δ 7.2–7.8 (aromatic protons), δ 3.1 (N(CH₃)₂).

-

MS (ESI) : m/z 302.1 [M+H]⁺.

-

Challenges and Limitations in Industrial-Scale Synthesis

-

Low Yields : Multi-step syntheses accumulate inefficiencies (typical overall yield: 15–20%).

-

Isomer Separation : Chromatographic resolution of E/Z-isomers increases costs.

-

Thermal Degradation : The thienobenzothiepin core decomposes above 150°C.

Recent Advances in this compound Preparation

Chemical Reactions Analysis

Bisulepine undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride, resulting in the formation of reduced thiophene derivatives.

Scientific Research Applications

Chemistry

In the realm of chemistry, bisulepine serves as a building block in the synthesis of more complex molecules. It is particularly useful in studies focusing on structure-activity relationships among antihistamines. Researchers utilize this compound to explore its interactions with histamine receptors, which can lead to insights into the development of new antihistamine drugs.

Biology

This compound has been investigated for its biological activities , particularly its role as a bioactive compound. Studies have shown that it acts as an antagonist at histamine H1 receptors , which is crucial for understanding its effects on various physiological processes. This compound is also used in research related to allergic reactions and other conditions associated with histamine release.

Medicine

The medicinal applications of this compound are noteworthy:

- Antihistamine Properties : It is primarily recognized for its effectiveness in managing allergic conditions. Clinical studies indicate that this compound has a favorable safety profile compared to other antihistamines, making it a preferred choice in certain therapeutic contexts.

- Sedative Effects : this compound exhibits hypnotic properties, which can be beneficial for treating insomnia and anxiety disorders. Its dual action as both an antihistamine and sedative distinguishes it from many other compounds in the same category.

- Therapeutic Research : Ongoing research aims to explore its potential therapeutic effects in treating conditions like depression and neuropsychiatric disorders, where histamine balance plays a critical role.

Industry

In industrial applications, this compound is utilized in the formulation of pharmaceutical products, particularly those targeting allergic responses. Its role as an intermediate in chemical manufacturing processes further emphasizes its versatility and importance in drug development.

Case Studies

Several case studies highlight the efficacy of this compound in clinical settings:

- A study demonstrated that patients treated with this compound experienced significant relief from allergic symptoms with minimal side effects compared to traditional antihistamines.

- Another investigation explored its sedative properties, finding that patients reported improved sleep quality without the residual drowsiness often associated with other sedatives.

Mechanism of Action

The mechanism of action of Bisulepine involves its interaction with specific molecular targets. It is known to act as an antagonist at histamine H1 receptors, which explains its antihistamine properties. Additionally, it may interact with other receptors and pathways in the central nervous system, contributing to its therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmacokinetic and Pharmacodynamic Profiles

Bisulepine’s PK/PD profile is benchmarked against loxapine (a structurally related antipsychotic) and olanzapine (a widely used atypical antipsychotic). Key parameters include:

| Parameter | This compound | Loxapine | Olanzapine |

|---|---|---|---|

| Bioavailability | 60–70% | 87–95% (inhaled) | 85% (oral) |

| Half-life (t₁/₂) | 12–18 hrs | 4–12 hrs | 21–54 hrs |

| Protein Binding | 95% | 96% | 93% |

| Metabolism | CYP3A4/2D6 | CYP1A2/3A4 | CYP1A2/2D6 |

| Receptor Affinity | D₂, 5-HT₂A, H₁ | D₂, 5-HT₂A | D₂, 5-HT₂A, H₁ |

Hypothetical data for this compound; Loxapine/Olanzapine data from literature

This compound’s extended half-life compared to loxapine reduces dosing frequency but requires monitoring for cumulative effects. Its metabolism via CYP3A4/2D6 necessitates drug-interaction studies, akin to olanzapine’s CYP1A2 dependency .

Quality and Manufacturing Comparability

Per biosimilar regulations, this compound’s formulation must match the reference product in stability, impurity profiles, and bioequivalence. Critical quality attributes (CQAs) include:

| Attribute | This compound | Reference Compound |

|---|---|---|

| Particle Size (µm) | 50–100 | 50–100 |

| Degradation Impurities | ≤0.5% | ≤0.5% |

| Dissolution (pH 6.8) | ≥85% in 30 min | ≥85% in 30 min |

Modeled after EMA/FDA biosimilar guidelines

Any deviations (e.g., excipient changes) require justification via accelerated stability studies and in vitro bioassays to ensure comparability .

Q & A

Basic: What are the key pharmacological targets and mechanisms of action of Bisulepine, and how can researchers design studies to validate them?

Methodological Answer:

To investigate this compound's targets, employ the PICO framework (Population, Intervention, Comparison, Outcome) to structure hypotheses. For example:

- Population: In vitro cell lines or animal models relevant to this compound's therapeutic area.

- Intervention: Dose-response assays or receptor-binding studies.

- Comparison: Controls (e.g., untreated samples or reference compounds).

- Outcome: Quantitative metrics like IC₅₀ values or receptor occupancy rates.

Use techniques such as radioligand binding assays or CRISPR-based gene silencing to confirm target specificity. Ensure experimental protocols align with reproducibility standards .

Basic: What experimental protocols are recommended for synthesizing and characterizing this compound in academic settings?

Methodological Answer:

Follow robust synthetic workflows with detailed documentation:

Synthesis: Optimize reaction conditions (e.g., temperature, solvent, catalysts) and validate purity via HPLC or NMR .

Characterization: Provide spectroscopic data (¹H/¹³C NMR, MS) and elemental analysis for novel derivatives. For known compounds, cross-reference literature data .

Example Table: this compound Synthesis Protocol

| Parameter | Condition | Validation Method |

|---|---|---|

| Reaction Temperature | 80°C | Thermocouple monitoring |

| Solvent | Dichloromethane | GC-MS purity check |

| Catalyst | Pd/C (5% wt) | TLC and NMR |

Basic: How should researchers select analytical techniques to assess this compound’s stability under varying physiological conditions?

Methodological Answer:

Adopt a multi-method approach :

- Stability Studies: Use accelerated stability testing (e.g., 40°C/75% RH) with HPLC for degradation product analysis.

- Solubility: Employ shake-flask methods or dynamic light scattering (DLS).

- Bioavailability: Combine in vitro (Caco-2 cell models) and in vivo (plasma pharmacokinetics) assays .

Advanced: How can researchers optimize this compound’s synthesis protocol to address low yield or impurity challenges?

Methodological Answer:

Apply Design of Experiments (DoE) to identify critical variables:

Screening Factors: Catalyst loading, temperature, and solvent polarity.

Response Surface Methodology (RSM): Model interactions between variables to predict optimal conditions.

Validation: Replicate top-performing conditions and characterize outputs via LC-MS .

Advanced: What strategies resolve contradictions between in vitro and in vivo efficacy data for this compound?

Methodological Answer:

Conduct systematic discrepancy analysis :

- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Compare tissue distribution profiles and metabolite activity.

- Species-Specific Factors: Assess metabolic enzyme differences (e.g., CYP450 isoforms) using humanized animal models.

- Data Reconciliation: Apply statistical tools (e.g., Bland-Altman plots) to quantify bias between models .

Advanced: How should conflicting reports on this compound’s receptor affinity be addressed in meta-analyses?

Methodological Answer:

Implement rigorous inclusion/exclusion criteria :

Data Standardization: Normalize affinity values (e.g., Ki vs. Kd) and adjust for assay variability (e.g., radioligand concentration).

Sensitivity Analysis: Exclude outliers or low-quality studies (e.g., missing controls).

Meta-Regression: Identify covariates (e.g., pH, temperature) influencing reported values .

Advanced: What computational methods are effective in predicting this compound’s off-target interactions?

Methodological Answer:

Use in silico docking and machine learning :

Molecular Docking: Screen against databases like ChEMBL or PubChem using AutoDock Vina.

QSAR Models: Train algorithms on structural descriptors (e.g., Morgan fingerprints) to predict binding promiscuity.

Validation: Compare predictions with experimental data from high-throughput screening .

Advanced: How can researchers design long-term toxicity studies for this compound while minimizing resource constraints?

Methodological Answer:

Adopt tiered testing strategies :

Acute Toxicity: Start with single-dose studies in rodents (OECD 423).

Subchronic: Proceed to 28-day repeated-dose studies (OECD 407).

Chronic: Use surrogate endpoints (e.g., biomarker panels) to infer long-term effects .

Advanced: What methodologies identify this compound’s interactions with cytochrome P450 enzymes in polypharmacy scenarios?

Methodological Answer:

Employ enzyme inhibition/induction assays :

Fluorogenic Substrates: Monitor CYP3A4/2D6 activity in human liver microsomes.

Time-Dependent Inhibition (TDI): Pre-incubate this compound with NADPH-fortified microsomes.

Clinical Correlation: Validate findings using physiologically based pharmacokinetic (PBPK) models .

Advanced: How can multi-omics approaches elucidate this compound’s impact on disease-related biomarkers?

Methodological Answer:

Integrate transcriptomics, proteomics, and metabolomics :

Transcriptomics: RNA-seq to identify differentially expressed genes post-treatment.

Proteomics: SILAC labeling for protein abundance quantification.

Metabolomics: LC-MS/MS to track metabolite flux in pathways of interest.

Use pathway enrichment tools (e.g., MetaboAnalyst) for cross-omics data integration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.